molecular formula C20H17FN2O3 B12210813 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B12210813
M. Wt: 352.4 g/mol
InChI Key: VFZCWFZWBYGPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate tropomyosin-related kinase B (TrkB) receptors, which play a crucial role in neuronal survival and function . This activation leads to downstream signaling events that contribute to its biological effects.

Comparison with Similar Compounds

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C20H17FN2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C20H17FN2O3/c21-14-5-6-17-16(10-14)13(11-23-17)7-8-22-19(24)18-9-12-3-1-2-4-15(12)20(25)26-18/h1-6,10-11,18,23H,7-9H2,(H,22,24)

InChI Key

VFZCWFZWBYGPBA-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.